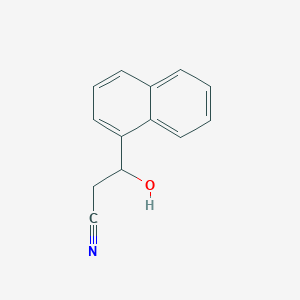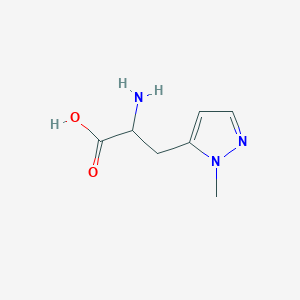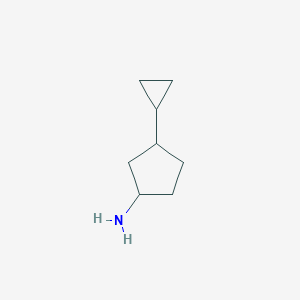
3-Cyclopropylcyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropylcyclopentan-1-amine is an organic compound that features a cyclopropyl group attached to a cyclopentane ring, which is further bonded to an amine group. This compound is part of the cycloalkane family, which consists of cyclic hydrocarbons with unique chemical properties due to their ring structures .
Preparation Methods
The synthesis of 3-Cyclopropylcyclopentan-1-amine can be achieved through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with cyclopentanone, followed by reductive amination to introduce the amine group. Another method includes the use of cyclopropylamine and cyclopentanone in the presence of a reducing agent such as sodium borohydride . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety .
Chemical Reactions Analysis
3-Cyclopropylcyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons using reagents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides .
Scientific Research Applications
3-Cyclopropylcyclopentan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural properties.
Medicine: It is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 3-Cyclopropylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
3-Cyclopropylcyclopentan-1-amine can be compared with other cycloalkane derivatives, such as:
Cyclopropylamine: A simpler compound with only a cyclopropyl group attached to an amine.
Cyclopentylamine: Contains a cyclopentane ring bonded to an amine group.
Cyclohexylamine: Features a cyclohexane ring attached to an amine group.
The uniqueness of this compound lies in its combination of a cyclopropyl group and a cyclopentane ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
3-cyclopropylcyclopentan-1-amine |
InChI |
InChI=1S/C8H15N/c9-8-4-3-7(5-8)6-1-2-6/h6-8H,1-5,9H2 |
InChI Key |
LNCFQTXXKDIVPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CCC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(1-methyl-1H-imidazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B13553334.png)
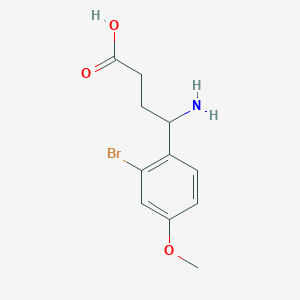
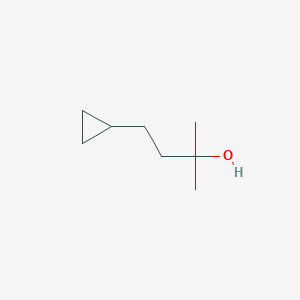
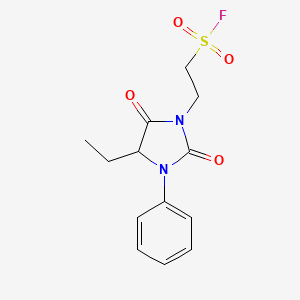
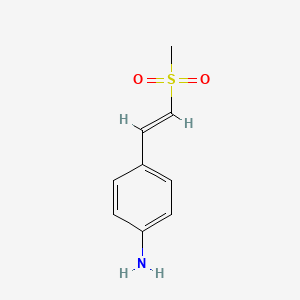
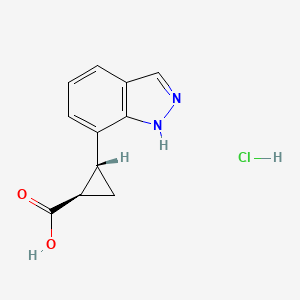

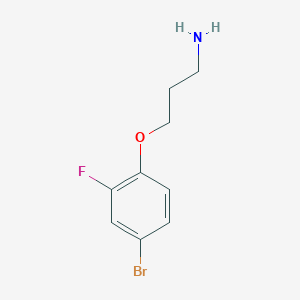
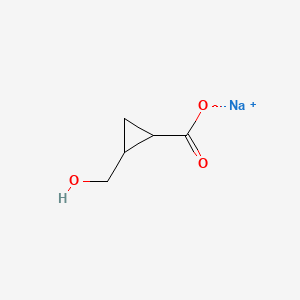
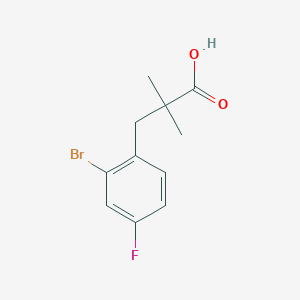
![Methyl({[4-(propan-2-yloxy)phenyl]methyl})aminehydrochloride](/img/structure/B13553385.png)

